molecular formula C14H9N3O4 B2413880 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione CAS No. 93716-69-9

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione

Cat. No. B2413880
CAS RN: 93716-69-9
M. Wt: 283.243
InChI Key: POOVNRMVMWCFKK-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is a synthetic compound that belongs to the class of phthalazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactivity with Nucleophilic Reagents : 1-Chlorobenzo[g]phthalazinone and 1,4-dichlorobenzo[g]phthalazine can be synthesized from tetrahydrophthaiazine-2,4-dione, with chlorine atoms replaceable by various nucleophilic reagents (Eltamany, 1998).
  • Synthesis of Vasodilators : Synthesis of 2-(N-substituted)-3H-phthalazin-1,4-diones and related compounds showed significant coronary vasodilator activity, indicating therapeutic potential in cardiovascular diseases (DeshpandeShreenivas, GhongadeAnant, & PaiVasantakumar, 2010).
  • Oxidation Reactions : Phthalazino [2,3-b] phthalazine-5,12(7H, 14H)-diones were oxidized with nitrous acid to form methylbenzoic acids, showcasing their chemical versatility (Bellasio & Tuan, 1975).

Applications in Organic Chemistry

  • Rhodium-Catalyzed Annulations : Rh(III)-catalyzed annulation of 2-arylphthalazine-1,4-diones with α-diazo carbonyl compounds was developed, demonstrating the compound's utility in complex organic syntheses (Karishma, Mahesha, Agarwal, Mandal, & Sakhuja, 2018).
  • Antioxidative Properties : Pyrazolyl-phthalazine-dione derivatives showed significant antioxidative potential, highlighting their importance in radical scavenging mechanisms (Simijonović, Petrović, Milovanović, Petrović, & Bogdanović, 2018).

Chemiluminescence and Analytical Applications

  • Chemiluminescence in Liquid Chromatography : 6-Isothiocyanatobenzo[g]phthalazine-1,4 (2H,3H)-dione, a derivative, was used as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography, demonstrating its analytical utility (Ishida, Horike, & Yamaguchi, 1995).

Biomedical Research

  • Synthesis of Antimicrobial Agents : Synthesis of 3-hydroxy-2-naphthoic acid hydrazide derivatives from related compounds demonstrated high antibacterial activity, useful in developing new therapeutic agents (Khalil, Berghot, & Gouda, 2016).

properties

IUPAC Name

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(15-13)9-5-7-10(8-6-9)17(20)21/h1-8H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOVNRMVMWCFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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